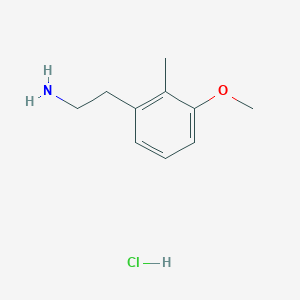![molecular formula C10H10F3N B6603546 2-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2866322-22-5](/img/structure/B6603546.png)
2-[1-(trifluoromethyl)cyclobutyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Trifluoromethyl)cyclobutyl]pyridine (TFMCBP) is a cyclic organic compound that has been studied for its potential applications in a variety of scientific fields. TFMCBP has several unique properties that make it an attractive compound for research and development in chemical synthesis and in the laboratory.
作用机制
2-[1-(trifluoromethyl)cyclobutyl]pyridine has several unique properties that make it an attractive compound for research and development. It has a low melting point, which makes it suitable for use in chemical synthesis and in the laboratory. It also has a high solubility in organic solvents and is relatively stable in aqueous solutions. Additionally, it has a high boiling point, which makes it suitable for use in high-temperature reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, suggesting that it may have potential applications in the treatment of metabolic disorders.
实验室实验的优点和局限性
The use of 2-[1-(trifluoromethyl)cyclobutyl]pyridine in laboratory experiments has several advantages. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. Additionally, it has a low vapor pressure, which makes it difficult to use in gas-phase reactions.
未来方向
There are a number of potential future directions for the use of 2-[1-(trifluoromethyl)cyclobutyl]pyridine in scientific research. It could be used as a building block for the synthesis of more complex compounds, such as polymers and drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. Furthermore, it could be studied for its potential applications in nanotechnology, as a coating for medical implants, and as a drug delivery system. Finally, it could be studied for its potential effects on biochemical and physiological processes, such as its antioxidant, anti-inflammatory, and metabolic-modulating effects.
合成方法
2-[1-(trifluoromethyl)cyclobutyl]pyridine can be synthesized from the reaction of trifluoromethylcyclobutene and pyridine. The reaction of trifluoromethylcyclobutene and pyridine results in the formation of a cyclic compound with a five-membered ring. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium complex. The reaction is typically carried out at room temperature and is complete within several hours.
科学研究应用
2-[1-(trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. Furthermore, it has been studied for its potential applications in nanotechnology, as a coating for medical implants, and as a drug delivery system.
属性
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIZPHZWMKPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)




![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)


